
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(4-fluorophenoxy)ethyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(4-fluorophenoxy)ethyl)pyridin-2(1H)-one" is a complex organic molecule that features several functional groups and aromatic systems. It includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. This moiety is known for its presence in various biologically active compounds. The molecule also contains chlorophenyl and fluorophenoxy groups, which are halogenated aromatic rings known to influence the physical, chemical, and biological properties of molecules.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with the preparation of key intermediates such as halogenated phenols or pyridines, followed by various coupling reactions. For instance, the synthesis of 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring involves a series of reactions including S-substitution and cyclocondensation . The synthesis of similar compounds, such as amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, employs microwave irradiation and treatment with various amines . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds containing 1,2,4-oxadiazole rings and halogenated aromatic groups can be determined using techniques such as single-crystal X-ray diffraction . These analyses reveal the precise arrangement of atoms within the crystal lattice and the presence of intermolecular interactions such as hydrogen bonding and π-π stacking, which can significantly influence the stability and properties of the compound .
Chemical Reactions Analysis
Compounds with 1,2,4-oxadiazole rings can participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The presence of halogen atoms on the aromatic rings can make these compounds suitable for further functionalization through nucleophilic substitution reactions. The reactivity of such compounds can be influenced by the electronic effects of the substituents and the overall molecular conformation .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are likely to be influenced by the presence of the 1,2,4-oxadiazole ring and the halogenated aromatic systems. These properties include solubility, melting point, and stability, which can be predicted based on the molecular structure and intermolecular interactions observed in similar compounds . The electronic properties, such as the basicity of the pyridine system, can be affected by the substituents attached to the aromatic rings, as seen in the study of 5-substituted 2-[2-(pyridyl)ethenyl]-1,3,4-oxadiazoles .
科学的研究の応用
Herbicidal Activity
Research has shown that certain compounds related to the chemical structure of interest demonstrate notable herbicidal activity against various graminaceous plants. For instance, derivatives of 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring have shown moderate to high herbicidal effectiveness at specific concentrations without causing crop injury (Tajik & Dadras, 2011).
Antimicrobial and Anticancer Properties
Studies on compounds structurally similar to the chemical have revealed promising antimicrobial and anticancer properties. For instance, some 1,3,4-oxadiazole derivatives displayed significant activity against bacterial strains like E. coli and S. aureus, as well as antifungal properties (Desai & Dodiya, 2012). Additionally, the synthesis of novel 1,3-oxazole clubbed pyridyl-pyrazolines showed potential as anticancer and antimicrobial agents, further reinforcing the relevance of this class of compounds in medicinal chemistry (Katariya, Vennapu, & Shah, 2021).
Optical Properties
Compounds with a 1,3,4-oxadiazole structure, similar to the compound in focus, have been synthesized and studied for their optical properties, such as fluorescence spectral characteristics. This research suggests potential applications in the field of materials science, particularly in the development of optoelectronic devices (Ge et al., 2014).
Antioxidant Properties
Another study has revealed the synthesis of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives, which have been screened for their antioxidant and antiradical activities. This research highlights the potential of similar compounds in the development of new antioxidant agents (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
特性
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-fluorophenoxy)ethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O3/c22-18-6-2-1-4-16(18)19-24-20(29-25-19)17-5-3-11-26(21(17)27)12-13-28-15-9-7-14(23)8-10-15/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYYZVXDGNTVME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CCOC4=CC=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

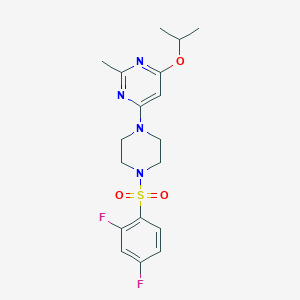
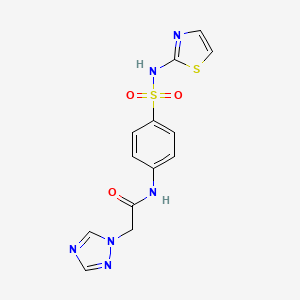

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B3000749.png)
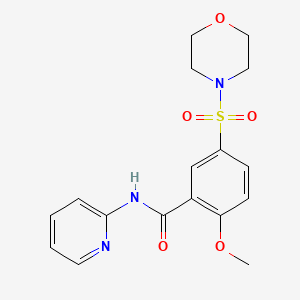

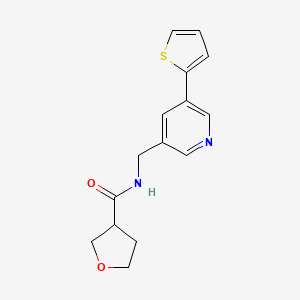
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B3000756.png)
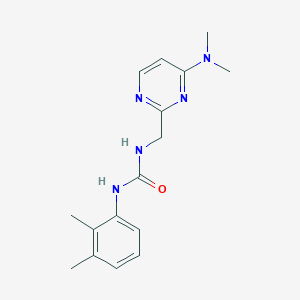
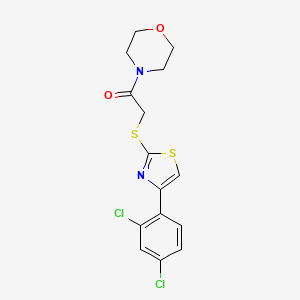
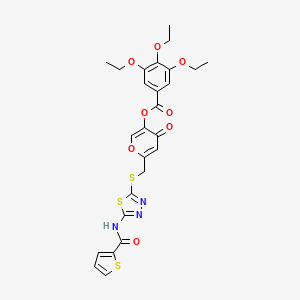

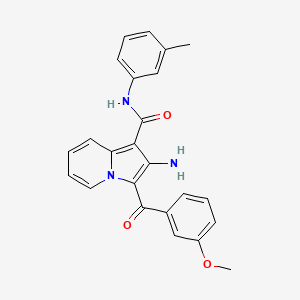
![3-[(4-bromobenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B3000767.png)